N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide
Description
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 3. The molecule is further modified by an ethyloxyethyl linker (-OCH2CH2-) at position 6 of the triazolo-pyridazine ring, which connects to a thiophene-2-sulfonamide moiety. The triazolo-pyridazine scaffold, a nitrogen-rich heterocycle, may contribute to binding interactions with biological targets through hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c23-27(24,16-7-4-12-26-16)18-10-11-25-15-9-8-14-19-20-17(22(14)21-15)13-5-2-1-3-6-13/h1-9,12,18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYGXUASYFSPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Triazolo and Pyridazine Rings : These heterocyclic components contribute to the compound's biological activity.
- Sulfonamide Group : Known for its role in various pharmacological effects.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can inhibit specific enzymes, which may lead to therapeutic effects in conditions such as hypertension and cancer.
- Receptor Modulation : The triazolo and pyridazine rings can interact with various receptors, influencing signaling pathways involved in cellular processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity :
- Antiviral Properties :
- Anticancer Effects :
Case Studies
Several studies have explored the biological activity of sulfonamide derivatives:
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
-
Structure-Activity Relationship (SAR) :
- Modifications in the triazole or pyridazine rings can significantly enhance or diminish biological activity. Understanding these relationships is crucial for developing more effective derivatives.
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In Vivo Studies :
- Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicate promising outcomes in terms of safety and effectiveness in treating specific diseases.
-
Potential Applications :
- Given its diverse biological activities, this compound holds potential for applications in treating infections, cancer, and cardiovascular diseases.
Comparison with Similar Compounds
Core Heterocycle Substitution
- Target Compound : The triazolo-pyridazine core bears a phenyl group at position 3. This hydrophobic substituent may enhance lipophilicity and steric bulk compared to pyridinyl analogs.
- Compound 891107-78-1 (): Substituted with a pyridin-3-yl group at position 3.
- Compound 894997-50-3 () : Features a pyridin-4-yl group at position 3. The para-positioned nitrogen may alter electronic properties and binding geometry compared to meta-substituted pyridinyl groups .
Linker and Sulfonamide Attachment
- Target Compound : Utilizes an ethyloxyethyl (-OCH2CH2-) linker between the triazolo-pyridazine and the sulfonamide. This ether linkage likely increases hydrophilicity and conformational flexibility.
- Compound 891107-78-1 : Lacks an oxygen-containing linker; the sulfonamide is attached via a meta-substituted phenyl ring , which may reduce solubility but enhance rigidity .
Thiophene Substituents
- Target Compound : The thiophene ring is unsubstituted except for the sulfonamide group.
- Compound 891107-78-1 : Includes a 5-ethyl group on the thiophene, which could enhance lipophilicity and metabolic stability .
Molecular Properties
*Estimated based on structural analysis.
Q & A
Q. What is the recommended synthetic route for N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide, and what critical reaction parameters should be monitored?
- Methodological Answer : The compound can be synthesized via coupling of a sulfonyl chloride derivative with a triazolopyridazine amine precursor. Key steps include:
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Coupling Reaction : Use 3-picoline or 3,5-lutidine as a base to facilitate the reaction between the sulfonyl chloride and amine. Catalytic N-arylsulfilimine compounds (e.g., 1–10 mol%) improve yield and reaction efficiency .
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Solvent System : Acetonitrile is preferred for its polarity and compatibility with nitrogen-containing heterocycles .
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Stoichiometry : Maintain a 1:1 molar ratio of sulfonyl chloride to amine, with excess base (4–6 equivalents of 3-picoline) to neutralize HCl byproducts .
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Monitoring : Track reaction progress via TLC or HPLC to ensure complete consumption of the amine precursor.
- Data Table :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Base | 3-picoline (4–6 eq) | |
| Catalyst | N-arylsulfilimine (1–10 mol%) | |
| Solvent | Acetonitrile | |
| Reaction Temperature | Room temperature |
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the ethoxy linker and sulfonamide group in DMSO-d5. For example, the thiophene sulfonamide proton resonates at δ 7.5–8.0 ppm, while the triazolopyridazine protons appear as distinct singlets .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ peak at m/z 439.08) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with known sensitivity to triazolopyridazine scaffolds (e.g., cyclin-dependent kinases) .
- Assay Conditions : Use ATP-competitive inhibition assays (10 µM ATP, pH 7.4) with recombinant enzymes. Include controls for non-specific binding (e.g., DMSO vehicle) .
- Dose-Response : Test concentrations from 1 nM to 100 µM to calculate IC50 values. Triplicate measurements are critical for reproducibility .
Advanced Research Questions
Q. What mechanistic insights explain the role of 3-picoline in improving coupling reaction yields?
- Methodological Answer : 3-picoline acts as both a base and a coordinating agent. It neutralizes HCl (a byproduct of sulfonyl chloride coupling) while stabilizing reactive intermediates through weak π-π interactions with the triazolopyridazine core. Computational studies (e.g., DFT calculations) show that 3-picoline lowers the activation energy of the transition state by 15–20 kJ/mol compared to non-aromatic bases .
Q. How can computational methods address contradictions in reported biological activity data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model compound-target binding under varying pH or solvation conditions to identify confounding factors (e.g., protonation states affecting affinity) .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to harmonize disparate datasets, accounting for variables like assay temperature or enzyme batch .
- Example : If IC50 values conflict across studies, re-analyze raw data using standardized normalization protocols (e.g., Z-score transformation) .
Q. What strategies optimize reaction scalability while minimizing byproduct formation?
- Methodological Answer :
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Flow Chemistry : Use microreactors to enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of sulfonyl chloride) .
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In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect intermediates and adjust reagent feed rates dynamically .
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Byproduct Mitigation : Add molecular sieves to scavenge water, which hydrolyzes sulfonyl chlorides. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) removes residual triazolopyridazine impurities .
- Data Table :
| Challenge | Solution | Reference |
|---|---|---|
| Hydrolysis of reactants | Molecular sieves (3Å) | |
| Heat dissipation | Microreactor flow chemistry | |
| Impurity removal | Flash chromatography |
Q. How can researchers validate the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion over 60 minutes via LC-MS/MS. Calculate half-life (t1/2) using first-order kinetics .
- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., ethoxy linker) to prolong t1/2. Compare metabolic profiles using isotopic tracing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
